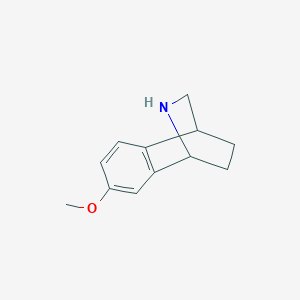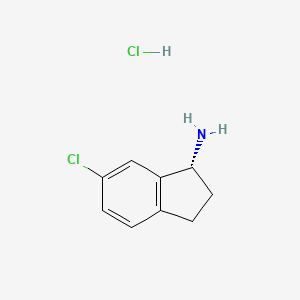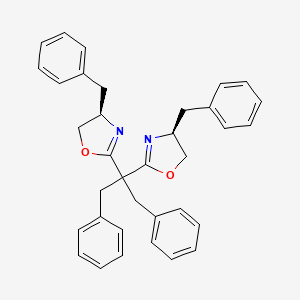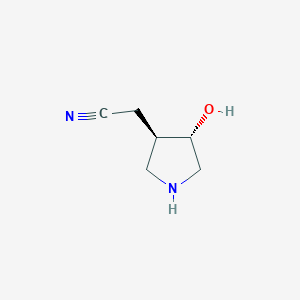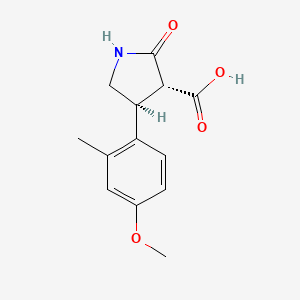![molecular formula C4H3N5O B12944205 [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine: is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for applications in medicinal chemistry, material science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves the construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold followed by further modifications. One common method includes the reaction of 3,4-diaminofurazan with appropriate precursors under controlled conditions. For instance, the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their potential as mitochondrial uncouplers, which can be used in the treatment of non-alcoholic fatty liver disease .
Industry: In the industrial sector, this compound is explored for its applications in organic electronics, including the development of semiconductors and sensors .
Mecanismo De Acción
The mechanism of action of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as mitochondrial uncouplers by utilizing the hydroxy moiety as a proton transporter across the mitochondrial inner membrane . This action disrupts the proton gradient, leading to various biochemical effects.
Comparación Con Compuestos Similares
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,2′-pyrrole: Another related compound with a spiro structure, which exhibits unique chemical and physical properties.
Uniqueness: The uniqueness of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine lies in its versatile reactivity and potential for modification. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H3N5O |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C4H3N5O/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H2,5,7,9) |
Clave InChI |
AJIOCBHMYCXBTO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NON=C2N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


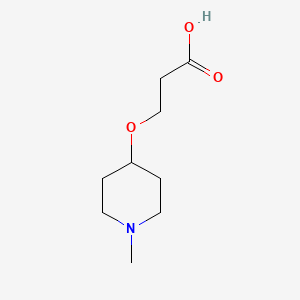
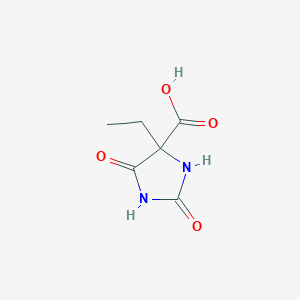

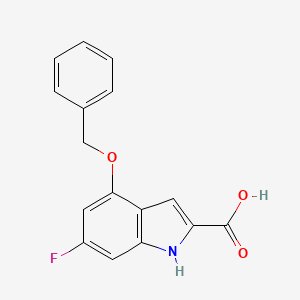

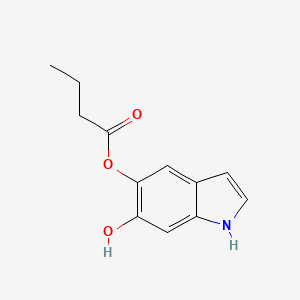
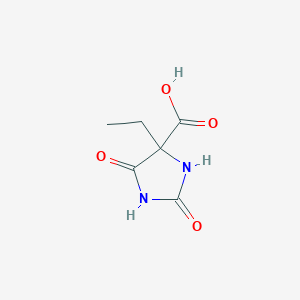
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
